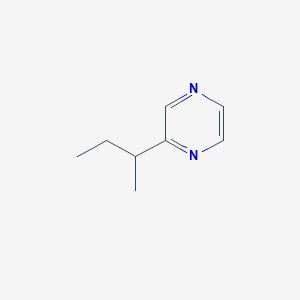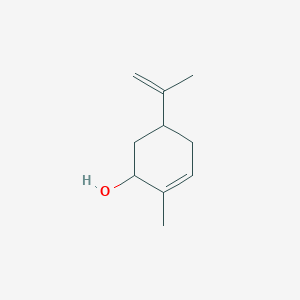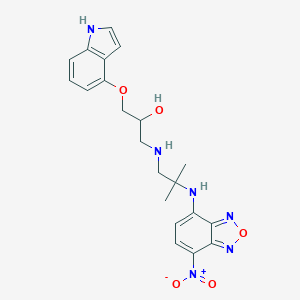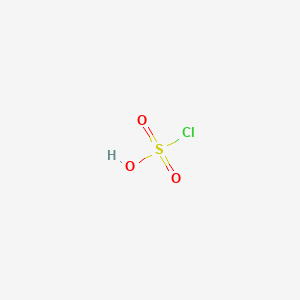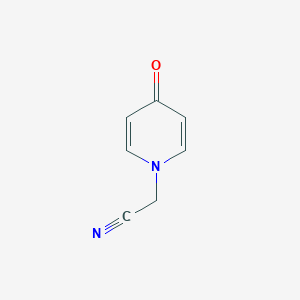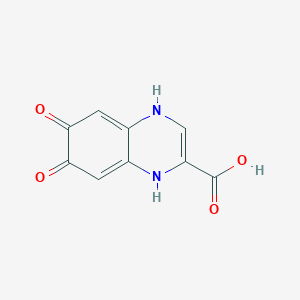
6,7-Dihydroxyquinoxaline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxyquinoxaline-2-carboxylic acid (DHQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DHQX has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes.
Mécanisme D'action
6,7-Dihydroxyquinoxaline-2-carboxylic acid is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor-mediated synaptic transmission and the subsequent physiological effects.
Effets Biochimiques Et Physiologiques
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is important for synaptic plasticity and learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dihydroxyquinoxaline-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the specific targeting of this receptor in experiments. 6,7-Dihydroxyquinoxaline-2-carboxylic acid is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, 6,7-Dihydroxyquinoxaline-2-carboxylic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 6,7-Dihydroxyquinoxaline-2-carboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used for the treatment of neurological disorders. Another area of interest is the study of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 6,7-Dihydroxyquinoxaline-2-carboxylic acid could facilitate its use in research and drug development.
Méthodes De Synthèse
6,7-Dihydroxyquinoxaline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2-nitrobenzene with ethyl oxalate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium hydroxide and sodium borohydride. These methods have been optimized to produce 6,7-Dihydroxyquinoxaline-2-carboxylic acid with high purity and yield.
Applications De Recherche Scientifique
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block AMPA receptor-mediated synaptic transmission, which is important for learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy and stroke.
Propriétés
Numéro CAS |
122234-89-3 |
|---|---|
Nom du produit |
6,7-Dihydroxyquinoxaline-2-carboxylic acid |
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-1-4-5(2-8(7)13)11-6(3-10-4)9(14)15/h1-3,12-13H,(H,14,15) |
Clé InChI |
BYKFOFGSDVSOTH-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
SMILES |
C1=C2C(=CC(=C1O)O)N=C(C=N2)C(=O)O |
SMILES canonique |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
Synonymes |
2-Quinoxalinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



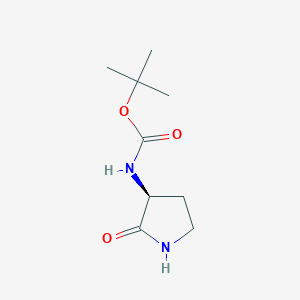


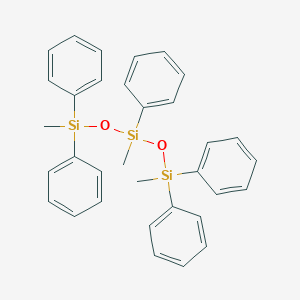

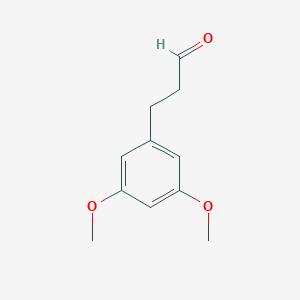
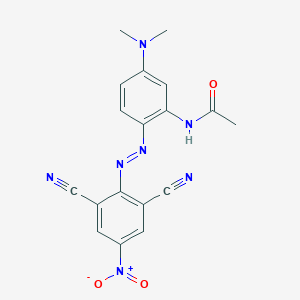
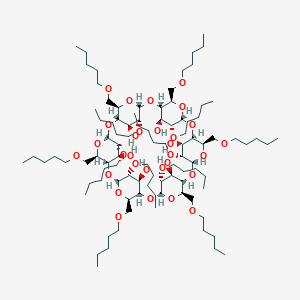
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
